1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol” can be represented by the InChI code:1S/C8H14F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h6-7,12-13H,1-5H2
. This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.
Scientific Research Applications
Synthesis and Chemical Reactions
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol and its derivatives have been utilized in various synthetic routes and chemical reactions, demonstrating their versatility in organic chemistry. For instance, the compound has been used in the highly stereocontrolled synthesis of 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution, showcasing its potential in creating enantiomerically pure compounds (Shimizu, Sugiyama, & Fujisawa, 1996). Furthermore, it has been involved in the stereoselective preparation of trifluoromethyl containing 1,4-oxathiolane derivatives through ring expansion reactions, highlighting its role in the synthesis of complex fluorinated molecules (Zhu, Xing, & Zhu, 2006).
Physicochemical Studies
Research has also explored the physicochemical properties of fluorinated alcohols like 1,1,1-Trifluoro-propan-2-ol (TFIP), focusing on the influence of trifluoromethyl groups on miscibility with water. Molecular dynamics simulations provided insights into the behavior of fluorinated organic molecules in aqueous solutions, offering a better understanding of the interactions between trifluoromethyl groups and water molecules (Fioroni, Burger, Mark, & Roccatano, 2003).
Application in Green Chemistry
The compound has been utilized in green chemistry applications as well. For example, it played a key role in the regio- and diastereoselective synthesis of a potent cholesteryl ester transfer protein (CETP) inhibitor, showcasing an environmentally friendly approach to drug synthesis without the need for rare earth metal salts as catalysts (Li et al., 2010).
Novel Synthetic Pathways
Additionally, novel synthesis pathways have been developed using trifluoromethyl-containing compounds for creating complex molecular structures. For instance, novel syntheses of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization demonstrate the compound's potential in facilitating innovative organic reactions (Zhang, Zhao, & Lu, 2007).
Properties
IUPAC Name |
1,1,1-trifluoro-3-(oxolan-2-ylmethylsulfanyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2S/c9-8(10,11)7(12)5-14-4-6-2-1-3-13-6/h6-7,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHTZSHZFYSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CSCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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